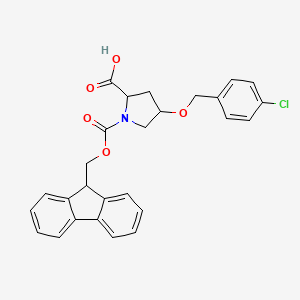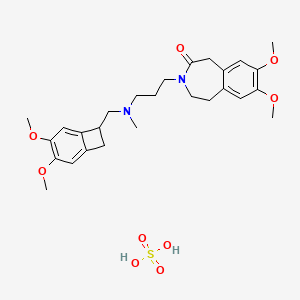
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is a synthetic compound used in various scientific research applications It is a derivative of L-proline, an amino acid, and features a fluoromethoxycarbonyl (Fmoc) protecting group along with a 4-chlorobenzyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the amino group of L-proline using the Fmoc group. This is followed by the introduction of the 4-chlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency.
化学反应分析
Types of Reactions
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzyloxy group.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group or the chlorobenzyloxy substituent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted proline derivatives.
科学研究应用
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The chlorobenzyloxy group can participate in various interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in peptide synthesis and other chemical processes.
相似化合物的比较
Similar Compounds
(4R)-1-Fmoc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-methoxy-L-proline: Features a methoxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-phenoxy-L-proline: Contains a phenoxy group in place of the chlorobenzyloxy group.
Uniqueness
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is unique due to the presence of the chlorobenzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
属性
分子式 |
C27H24ClNO5 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClNO5/c28-18-11-9-17(10-12-18)15-33-19-13-25(26(30)31)29(14-19)27(32)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,30,31) |
InChI 键 |
MFCXOTVODXNETA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)


